molecular formula C4H2ClF3N2O2S B13493735 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B13493735
M. Wt: 234.59 g/mol
InChI Key: NIABCIAHNQPZHR-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a fluorinated heterocyclic compound characterized by a pyrazole core substituted with a trifluoromethyl (-CF₃) group at position 1 and a sulfonyl chloride (-SO₂Cl) moiety at position 3. This compound serves as a critical intermediate in medicinal chemistry and agrochemical synthesis, particularly for introducing sulfonamide functionalities . Its reactivity stems from the electrophilic sulfonyl chloride group, which facilitates nucleophilic substitutions with amines, alcohols, and thiols. The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound valuable in drug discovery .

Properties

Molecular Formula

C4H2ClF3N2O2S

Molecular Weight

234.59 g/mol

IUPAC Name

2-(trifluoromethyl)pyrazole-3-sulfonyl chloride

InChI

InChI=1S/C4H2ClF3N2O2S/c5-13(11,12)3-1-2-9-10(3)4(6,7)8/h1-2H

InChI Key

NIABCIAHNQPZHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-(trifluoromethyl)-1H-pyrazole with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively.

Reaction with Amines

Reaction with primary or secondary amines typically proceeds at room temperature in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. For example:

  • Synthesis of sulfonamides (e.g., 5-arylsulfonamides) via reaction with arylhydrazines or aliphatic amines yields products with insecticidal activity .

  • Key conditions : Pyridine as solvent and base, 5–20°C, yields 37–97% .

Representative Data

SubstrateAmineProductYield (%)Conditions
Pyrazole-sulfonyl chlorideAniline derivatives5-Arylsulfonamides80–90Pyridine, RT, 12 h
Pyrazole-sulfonyl chlorideMethylamineN-Methylsulfonamide68–86CH₂Cl₂, 0°C, 2 h

Reaction with Alcohols

Alcohols react with the sulfonyl chloride group to form sulfonate esters. Methanolysis under reflux conditions is a common method .

Functionalization via Halogenation

The pyrazole ring can undergo regioselective halogenation. For example:

  • Bromination using N-bromosuccinimide (NBS) in CHCl₃ introduces a bromine atom at the 4-position of the pyrazole ring .

  • Yield : >90% under mild conditions (RT, 2 h) .

Metalation and Electrophilic Trapping

The trifluoromethylpyrazole core undergoes directed ortho-metalation (DoM) with strong bases (e.g., LDA or n-BuLi), enabling functionalization at specific positions:

  • Lithiation in a flow reactor followed by trapping with electrophiles (e.g., D₂O, CO₂, or aldehydes) introduces deuterium, carboxylic acid, or alkyl groups .

  • Key intermediates : Pyrazolyl silver complexes facilitate [3+2] cycloadditions with 1,1-dicyanoalkenes .

Oxidation and Reduction

  • Oxidation : The sulfonyl chloride group is resistant to oxidation, but the trifluoromethyl group can participate in radical reactions under UV light .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro or cyano groups on substituted pyrazoles while leaving the sulfonyl chloride intact.

Stability and Handling

  • Hydrolysis : Susceptible to hydrolysis in aqueous media, forming the corresponding sulfonic acid. Stabilized in anhydrous solvents like THF or DCM .

  • Storage : Requires refrigeration (–20°C) under inert atmosphere due to moisture sensitivity .

Comparison with Analogues

CompoundReactivity DifferenceApplication
1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chlorideHigher electrophilicity at C4Agrochemical intermediates
1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chlorideEnhanced solubility in polar solventsPharmaceutical precursors

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole Sulfonyl Chlorides

1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride Structure: Differs by a cyclopropylmethyl substituent at position 1. Properties: Higher predicted density (1.76 g/cm³) and boiling point (351.7°C) compared to the parent compound due to increased molecular weight (288.68 g/mol) and steric bulk .

5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride

  • Structure : Features a thiophene ring fused to the pyrazole system.
  • Properties : Higher molecular weight (330.73 g/mol) and distinct solubility due to the thiophene moiety. Storage requires dry conditions at 2–8°C, suggesting sensitivity to hydrolysis .
  • Reactivity : The electron-rich thiophene may alter electronic effects, modulating sulfonyl chloride reactivity.

Pyrazole Carbonyl Chlorides

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

  • Structure : Replaces the sulfonyl chloride with a carbonyl chloride (-COCl) at position 4.
  • Reactivity : Carbonyl chlorides are more prone to hydrolysis than sulfonyl chlorides, limiting their utility in aqueous conditions. The position shift (C4 vs. C5) may alter regioselectivity in subsequent reactions .

1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride Structure: Substitutes the methyl group with a phenyl ring at position 1.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa Key Substituents
1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride 288.68 351.7 (predicted) 1.76 (predicted) -5.17 -CF₃ (C1), -SO₂Cl (C5)
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride 288.68 351.7 (predicted) 1.76 (predicted) -5.17 Cyclopropylmethyl (C1)
5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-sulfonyl chloride 330.73 N/A N/A N/A Thiophene (C3)
1-Methyl-1H-pyrazole-3-sulfonyl chloride 180.61 N/A N/A N/A -CH₃ (C1), -SO₂Cl (C3)

Key Observations :

  • The trifluoromethyl group consistently lowers pKa values (increasing acidity), enhancing electrophilicity .
  • Thiophene-containing analogs exhibit higher molecular weights and distinct solubility profiles .

Biological Activity

1-(Trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective against various pathogens. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride can be represented as follows:

CF3N2C3SCl\text{CF}_3-\text{N}_2-\text{C}_3-\text{SCl}

This structure contributes to its unique reactivity and biological interactions.

Antimicrobial Activity

Overview
The antimicrobial properties of 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride have been investigated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

Case Studies and Results

  • A study reported that derivatives of this compound exhibited minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL against MRSA strains, indicating strong antibacterial activity .
  • In another investigation, compounds containing the trifluoromethyl group were shown to disrupt bacterial cell membranes, enhancing their efficacy against biofilms formed by S. aureus .

Table 1: Antimicrobial Activity of Trifluoromethyl-Pyrazole Derivatives

CompoundBacterial StrainMIC (μg/mL)
1MRSA0.5
2VRE0.75
3E. coli1.0
4Pseudomonas aeruginosa2.0

Anti-inflammatory Activity

Mechanism of Action
The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings

  • One study demonstrated that pyrazole derivatives could inhibit TNF-α production by up to 85% at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Another research highlighted that certain derivatives showed significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
A8593
B7686
C6176

Anticancer Activity

Potential in Cancer Therapy
The anticancer potential of pyrazole derivatives has been explored, particularly their ability to induce apoptosis in cancer cells.

Findings from Studies

  • Compounds derived from pyrazoles have shown promising results in inhibiting tumor growth in various cancer cell lines, with IC50 values ranging from 0.33 μM to 0.78 μM .
  • A specific study indicated that certain trifluoromethyl-substituted pyrazoles displayed selective cytotoxicity towards cancer cells while sparing normal cells .

Table 3: Anticancer Activity of Trifluoromethyl-Pyrazole Derivatives

CompoundCancer Cell LineIC50 (μM)
XMCF-7 (Breast Cancer)0.33
YHeLa (Cervical Cancer)0.78
ZA549 (Lung Cancer)0.64

Q & A

Q. What are the common synthetic routes for 1-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sulfonation of the pyrazole core followed by chlorination. For example:

  • Step 1: React a trifluoromethyl-substituted pyrazole precursor with chlorosulfonic acid to introduce the sulfonyl group.
  • Step 2: Use thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride.
  • Optimization Tips:
    • Temperature: Reactions often proceed at 0–5°C to control exothermicity during sulfonation .
    • Catalysts: Copper(I) catalysts (e.g., CuSO₄) improve regioselectivity in heterocyclic systems (see analogous pyrazole-triazole hybrids) .
    • Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR: The pyrazole proton (H-5) appears as a singlet near δ 7.2–7.5 ppm. The trifluoromethyl (CF₃) group causes splitting in adjacent protons .
  • ¹³C NMR: The sulfonyl chloride group (SO₂Cl) resonates at δ 125–130 ppm, while CF₃ appears as a quartet near δ 120–125 ppm (¹J₃ coupling with fluorine) .
  • 19F NMR: CF₃ shows a sharp singlet at δ -60 to -65 ppm. Validate assignments using 2D techniques (HSQC, HMBC) .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Reactivity: The sulfonyl chloride group is moisture-sensitive; reactions must be conducted under inert atmospheres (N₂/Ar) .
  • Protective Equipment: Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to corrosive vapors .
  • First Aid: For skin contact, rinse immediately with water for 15+ minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in sulfonation reactions of pyrazole derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states. The sulfonyl group preferentially attaches to the pyrazole’s electron-rich positions (e.g., C-5 due to CF₃’s electron-withdrawing effect) .
  • Hammett Constants: Correlate substituent effects (σ values) with reaction rates. CF₃ (σₚ = 0.54) directs sulfonation to the para position relative to itself .
  • Validation: Compare computed NMR shifts (GIAO method) with experimental data to confirm regiochemistry .

Q. How can contradictory crystallographic data for related compounds inform refinement strategies?

Methodological Answer:

  • Software Tools: Use SHELXL for small-molecule refinement. If twinning or disorder is observed (common in sulfonyl chlorides), apply TWIN/BASF commands .
  • Data Collection: High-resolution (≤1.0 Å) data minimizes errors. For example, a study on 1-(4-methylphenylsulfonyl)pyrazole achieved R₁ = 0.034 using SHELXL .
  • Case Study: When thermal motion affects CF₃ groups, apply ISOR or SIMU restraints to refine anisotropic displacement parameters .

Q. What strategies resolve low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., sulfonic acid) via LC-MS or in situ IR .
  • Reaction Monitoring: Use TLC (silica, UV-active spots) or inline NMR to track sulfonation progress .
  • Yield Comparison Table:
StepReagent/ConditionsYield (%)Reference
1ClSO₃H, 0°C65–70Analogous to
2SOCl₂, reflux80–85
  • Troubleshooting: Replace SOCl₂ with PCl₅ if hydrolysis occurs .

Data Contradiction Analysis

Q. How to interpret conflicting NMR data for pyrazole-sulfonyl chloride derivatives?

Case Study:

  • Issue: A reported ¹H NMR shift for H-5 varies between δ 7.3 and 7.6 ppm across studies.
  • Resolution:
    • Solvent Effects: Deuterated chloroform (CDCl₃) vs. DMSO-d₆ can shift peaks by 0.3 ppm .
    • Concentration: High concentrations may cause aggregation, broadening signals. Dilute samples to ≤10 mM .

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